5-({4-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Description
5-({4-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a trifluoromethyl group, and a pyrimidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
5-[4-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O3/c1-25-14(11(9-22-25)16(29)30)15(28)26-4-6-27(7-5-26)17-23-12(10-2-3-10)8-13(24-17)18(19,20)21/h8-10H,2-7H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAHAYONHLIGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)C(F)(F)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-({4-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the pyrimidinyl and piperazino intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl and trifluoromethyl groups, leading to a variety of products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
5-({4-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological targets.
Industry: The compound can be used in the development of new materials with specialized properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and trifluoromethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Compared to other similar compounds, 5-({4-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID stands out due to its unique combination of functional groups. Similar compounds include:
- 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
- 4-Cyclopropyl-6-(trifluoromethyl)picolinic acid These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
